molecular formula C7H7N3 B8013524 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 5528-51-8

5-Methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B8013524
CAS No.: 5528-51-8
M. Wt: 133.15 g/mol
InChI Key: YLQUUSYFDSWOMK-UHFFFAOYSA-N
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Description

5-Methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 5528-51-8) is a high-purity chemical compound serving as a versatile synthetic intermediate in medicinal chemistry and organic synthesis. With the molecular formula C7H7N3 and a molecular weight of 133.15 g/mol, this triazolopyridine derivative is a valuable building block for the development of novel pharmacologically active molecules. The 1,2,4-triazolo[4,3-a]pyridine scaffold is recognized as a privileged structure in drug discovery . This core structure is a key component in several therapeutic agents, most notably the antidepressant drug Trazodone . Research indicates that compounds based on this scaffold exhibit a broad spectrum of biological activities, including antifungal, insecticidal, antibacterial, anticonvulsant, and antioxidant properties . They also act as inhibitors for various biological targets, such as adenosine receptors and myeloperoxidase . This product is intended for research and development purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers must handle this material with appropriate safety precautions.

Properties

IUPAC Name

5-methyl-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-3-2-4-7-9-8-5-10(6)7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQUUSYFDSWOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NN=CN12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80290740
Record name 5-methyl[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5528-51-8
Record name NSC70726
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70726
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methyl[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the scalability of the microwave-mediated synthesis method suggests its potential for industrial applications. The broad substrate scope and functional group tolerance of this method make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can exhibit different biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
5-Methyl-[1,2,4]triazolo[4,3-a]pyridine derivatives have been investigated for their potential as pharmacophores in drug design. Notably, they exhibit activity as inverse agonists of RORγt (retinoic acid receptor-related orphan receptor gamma t) and inhibitors of JAK1 and JAK2 (Janus kinases), which are crucial in inflammatory processes and immune responses .

Case Study: Anticonvulsant Activity
A study demonstrated the synthesis of various substituted triazolo[4,3-a]pyridine derivatives that were screened for anticonvulsant activity. The most effective compound showed a significant reduction in seizure activity in animal models compared to standard anticonvulsants like carbamazepine .

CompoundED50 (mg/kg) MESED50 (mg/kg) scPTZ
5o11.558.9

Tranquilizing Effects
Research indicates that certain triazolo[4,3-a]pyridine derivatives exhibit tranquilizing properties. In animal studies, these compounds induced sedation and reduced motor activity at low doses, suggesting their potential as anxiolytic agents .

Material Sciences

The unique electronic properties of this compound make it suitable for developing new materials with specific electronic or photochemical characteristics. Its derivatives can be tailored for applications in organic electronics and photonic devices due to their ability to form stable complexes with various substrates .

Biological Studies

Enzyme Inhibition
this compound is also utilized in biological studies focusing on enzyme inhibition. The compound's ability to interact with biomolecules allows researchers to explore its role in modulating enzymatic activities related to various diseases .

Antimicrobial Activity
The compound has shown promising results as an antimicrobial agent against various bacterial strains. Research indicates that derivatives of this compound possess significant antibacterial properties, making them candidates for further development as therapeutic agents against resistant pathogens .

Mechanism of Action

The mechanism of action of 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of JAK1 and JAK2, it binds to the active sites of these enzymes, preventing their activity and thereby modulating the signaling pathways they control. This can lead to various therapeutic effects, such as anti-inflammatory and anti-proliferative actions .

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The biological and chemical properties of [1,2,4]triazolo[4,3-a]pyridines are highly dependent on substituent type and position. Key analogs and their properties are summarized in Table 1.

Table 1. Comparison of 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine and Structural Analogs

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Activity/Application
This compound 5-CH₃ 147.16 Antifungal, antiproliferative
3-Ethyl-7-methyl-[1,2,4]triazolo[4,3-a]pyridine (5a) 3-C₂H₅, 7-CH₃ 187.23 85–87 Cytotoxic (IC₅₀: 12 µM)
5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide 5-Cl, 3-NH₂·HBr 234.52 Antibacterial
3,5,7-Trimethyl-[1,2,4]triazolo[4,3-a]pyridine 3-CH₃, 5-CH₃, 7-CH₃ 175.22 Not reported (NSC 79010)
5-Iodo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine 5-I, 3-CF₃ 313.07 Agrochemicals, pharmaceuticals

Key Observations :

  • Lipophilicity : Methyl and trifluoromethyl groups enhance lipophilicity (e.g., LogP = 2.56 for 5-methyl derivative ), improving membrane permeability.
  • Melting Points : Bulky substituents (e.g., benzyl in 5d ) increase melting points (154–156°C), whereas smaller alkyl groups (e.g., ethyl in 5a) lower them (85–87°C).
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) modulate reactivity and binding affinity.

Antifungal Activity

5-Methyl derivatives exhibit moderate antifungal activity against Candida albicans (MIC: 32 µg/mL), while analogs with hydrazone moieties (e.g., 3-((Ethylthio)methyl)-7-methyl derivative 5c ) show enhanced potency (MIC: 8 µg/mL) due to improved hydrogen bonding and π-stacking .

Antiproliferative and Cytotoxic Activity

The 5-methyl compound demonstrates antiproliferative effects against human cancer cell lines (e.g., MCF-7, IC₅₀: 18 µM), but analogs like 3-Isobutyl-7-methyl-[1,2,4]triazolo[4,3-a]pyridine (5b) show superior cytotoxicity (IC₅₀: 9 µM) due to increased hydrophobic interactions with cellular targets .

Multicomponent Reactions

The 5-methyl derivative is synthesized via a one-pot reaction of 5-amino-triazole, aldehydes, and ethyl acetoacetate in ethanol, catalyzed by APTS . In contrast, selenium dioxide-mediated oxidative cyclization is used for 7-methyl analogs (e.g., 5a–g) .

Oxidative Cyclization

X-ray studies confirm that oxidative cyclization yields planar triazolo-pyridine systems with extended conjugation, as seen in the 26.79° dihedral angle between fused rings . This structural rigidity is critical for maintaining bioactivity.

Biological Activity

5-Methyl-[1,2,4]triazolo[4,3-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological assessments, and pharmacological potential based on various research findings.

Synthesis of this compound

The synthesis of 5-methyl derivatives typically involves the reaction of appropriate pyridine precursors with hydrazine derivatives. A common method includes the use of 2-chloropyridine as a starting material, which undergoes hydrazinolysis followed by cyclization to form the triazolo-pyridine structure. This synthetic pathway allows for the introduction of various functional groups that can enhance biological activity.

Biological Activity Overview

This compound and its derivatives exhibit a broad spectrum of biological activities:

  • Antiviral Activity : Recent studies have demonstrated the compound's potential against SARS-CoV-2. In silico docking studies indicated strong binding affinity to the main protease enzyme of SARS-CoV-2 with energy scores around -7.5 kcal/mol . In vitro assays confirmed its antiviral efficacy with promising results in cell viability tests.
  • Antibacterial Properties : The triazolo-pyridine scaffold has shown significant antibacterial effects. Compounds derived from this structure were evaluated against various bacterial strains, demonstrating noteworthy inhibition rates. For instance, certain derivatives exhibited MIC values in the low micromolar range against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : The antiproliferative effects of this compound derivatives have been explored in several cancer cell lines. Notably, one study reported IC50 values below 1 µM against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines . Mechanistic studies suggested that these compounds induce apoptosis and cell cycle arrest.

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

A recent study synthesized several pyridine derivatives including this compound and assessed their antiviral properties against SARS-CoV-2. Compound 5 demonstrated superior safety and efficacy compared to other tested compounds in vitro .

Case Study 2: Antibacterial Activity

In another investigation focusing on antibacterial properties, a series of triazolo-pyridine derivatives were synthesized and screened against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the R position significantly influenced antibacterial potency; compounds with longer alkyl chains exhibited better activity than those with aromatic substitutions .

Table 1: Biological Activities of this compound Derivatives

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntiviralSARS-CoV-2-7.5 kcal/mol binding energy
AntibacterialStaphylococcus aureusMIC = 0.5 µM
Escherichia coliMIC = 0.8 µM
AnticancerA549IC50 = 0.98 µM
MCF-7IC50 = 1.05 µM
HeLaIC50 = 1.28 µM

Q & A

Q. What are the standard synthetic methodologies for preparing 5-methyl-[1,2,4]triazolo[4,3-a]pyridine?

The synthesis typically involves oxidative cyclization or transition-metal-catalyzed reactions. A green chemistry approach uses sodium hypochlorite (NaOCl) in ethanol to oxidize hydrazine intermediates at room temperature, yielding ~73% product . Alternatively, iodine-catalyzed oxidative coupling of 2-aminopyridines with N-tosylhydrazones in 1,4-dioxane with TBHP as an oxidant achieves moderate yields (64-74%) . For phosphonated derivatives, 5-exo-dig cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines is effective .

Q. How is the triazole ring fused to the pyridine core in this compound?

The triazole ring is formed via cyclization of precursors like hydrazinylpyridines. For example:

  • Oxidative cyclization : Hydrazine intermediates undergo ring closure using oxidants like NaOCl, avoiding toxic reagents (e.g., Cr(VI) or DDQ) .
  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Ethynylpyridines react with azides to form the triazole ring, as seen in related triazolopyridines .
  • PhI(OAc)₂-mediated cyclization : Carboxylic acid precursors cyclize under mild conditions .

Q. What analytical techniques are used to characterize triazolopyridine derivatives?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and ring fusion (e.g., methyl protons at δ 2.5–3.0 ppm) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., CCDC 1876881 for phosphonated derivatives) .
  • Mass spectrometry (HRMS-ESI) : Validates molecular weights (e.g., [M+H]⁺ peaks for herbicidal derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of triazolopyridine derivatives?

Key variables include:

  • Catalyst selection : I₂ outperforms NIS or TBAI in oxidative coupling, yielding 74% vs. trace amounts .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) inhibit reactions, while 1,4-dioxane enhances efficiency .
  • Temperature control : Room-temperature reactions minimize side products in NaOCl-mediated cyclization .
  • Substituent effects : Electron-withdrawing groups (e.g., NO₂) may trigger Dimroth rearrangements, altering product regiochemistry .

Q. How can contradictions in biological activity data across studies be resolved?

  • Standardized assays : Use uniform protocols (e.g., agar dilution for antifungal activity or greenhouse trials for herbicidal effects ).
  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., 8-chloro-3-(4-propylphenyl) derivatives show 50% weed inhibition at 37.5 g/ha ).
  • Statistical validation : Employ ANOVA for dose-response data and biological replicates to assess significance .

Q. What computational strategies predict the bioactivity of triazolopyridine derivatives?

  • 3D-QSAR (CoMFA) : Models electrostatic and steric fields to correlate substituents (e.g., aryl head groups) with herbicidal activity .
  • Molecular docking : Identifies binding interactions (e.g., H-bonds between triazole N2 and Arg121 in RBP4 antagonists ).
  • DFT calculations : Optimize geometries and predict reactive sites for electrophilic substitution .

Q. How can regioselectivity challenges in triazolopyridine synthesis be addressed?

  • Substrate prefunctionalization : Introduce directing groups (e.g., methoxy or benzyloxy) to control cyclization sites .
  • Rearrangement control : Avoid NO₂-substituted hydrazinylpyridines unless Dimroth products are desired .
  • Catalyst tuning : Use Pd/C for selective reductions or CuSO₄ for regioselective cycloadditions .

Methodological Considerations

  • Scale-up challenges : Transitioning from lab to industrial synthesis requires optimizing solvent recovery (e.g., ethanol in NaOCl reactions ) and purification (e.g., column chromatography vs. recrystallization) .
  • Green chemistry principles : Prioritize NaOCl over Cr(VI) oxidants and solvent-free conditions for amide formation .
  • Biological assay design : Include positive controls (e.g., fluconazole for antifungal tests ) and evaluate cytotoxicity to ensure specificity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-Methyl-[1,2,4]triazolo[4,3-a]pyridine
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5-Methyl-[1,2,4]triazolo[4,3-a]pyridine

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